REACTION_CXSMILES
|
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([C:7]#[N:8])=[CH:3][CH:2]=1.[N+:10]([O-])([OH:12])=[O:11]>>[N+:10]([C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:1]=1[CH3:9])[C:7]#[N:8])([O-:12])=[O:11]
|
Name
|
|
Quantity
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399 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C#N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice H2O
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
1 h after the addition
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
CUSTOM
|
Details
|
was removed on a suction
|
Type
|
FILTRATION
|
Details
|
filter funnel
|
Type
|
WASH
|
Details
|
washed to neutral pH with water
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C#N)C=CC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |